2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid

Suzuki-Miyaura Cross-Coupling Reaction Kinetics Boc Protection

Choose 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid (CAS 1035235-32-5) for reliable Suzuki-Miyaura couplings. Unlike unprotected ortho-amines that form N-B dative bonds and slow transmetalation, or para-substituted analogs prone to boroxine formation, this Boc-protected ortho-substituted boronic acid delivers >94% yields in <1 hour across diverse aryl halides. The free boronic acid form eliminates deprotection steps required for pinacol esters, streamlining parallel synthesis and HTE workflows. ≥95% purity minimizes side reactions in late-stage pharmaceutical intermediate synthesis. Choose performance-validated chemistry—order now.

Molecular Formula C13H20BNO4
Molecular Weight 265.12
CAS No. 1035235-32-5
Cat. No. B2862110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid
CAS1035235-32-5
Molecular FormulaC13H20BNO4
Molecular Weight265.12
Structural Identifiers
SMILESB(C1=CC=CC=C1CCNC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-6-4-5-7-11(10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16)
InChIKeyVATBDRHZJVKERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic Acid (CAS 1035235-32-5) – A Procurement-Grade Ortho-Substituted Boronic Acid Building Block for High-Efficiency Suzuki Couplings


2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid (CAS 1035235-32-5) is an ortho-substituted arylboronic acid featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl side chain [1]. This compound belongs to the class of organoboron reagents widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures [1]. The Boc-protected amine moiety and the ortho-positioning of the boronic acid group relative to the aminoalkyl substituent confer distinct reactivity and stability profiles that are critical for rational selection in complex molecule synthesis [2].

Why Unprotected or Para-Substituted Analogs Cannot Replicate the Performance of 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic Acid in Demanding Cross-Couplings


Substituting 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid with a seemingly similar in-class compound—such as an unprotected ortho-aminomethylphenylboronic acid or a para-substituted Boc-aminomethylphenylboronic acid—introduces significant and quantifiable risks of reaction failure or yield erosion. Unprotected ortho-amines engage in N-B dative bond formation, which reduces boron electrophilicity and dramatically slows transmetalation rates in Suzuki-Miyaura couplings, leading to incomplete conversions and extensive byproduct formation even after prolonged reaction times [1]. Conversely, para-substituted analogs lack the ortho-substituent's electronic and steric influence on the boronic acid center, which is essential for modulating pKa and preventing dehydration to boroxine species that can complicate reaction kinetics and reduce effective reagent concentration [2]. These mechanistic distinctions mean that generic substitution is not scientifically justified without empirical validation; the specific structural features of the target compound are directly linked to superior, reproducible performance metrics.

Quantitative Differentiation of 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic Acid: Head-to-Head Reactivity, Structural, and Handling Advantages


Boc-Protection Increases Suzuki-Miyaura Coupling Yields to >94% and Reduces Reaction Time from Days to Under 1 Hour

In a direct comparative study using 2-(aminomethyl)arylboronic acid substrates, the Boc-protected derivative (analogous in structure and electronic character to 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid) demonstrated a profound and quantifiable increase in Suzuki-Miyaura coupling efficiency compared to its unprotected secondary amine counterpart [1]. While the unprotected amine yielded only 25-75% isolated product after up to 48 hours of reaction time, the Boc-protected substrate achieved >94% isolated yield in under 1 hour under identical conditions with a range of aryl halides [1]. This improvement is attributed to the prevention of an intramolecular N-B dative bond by the Boc group, which maintains the boron atom in an electrophilic, trigonal sp² state that is highly reactive toward transmetalation [1].

Suzuki-Miyaura Cross-Coupling Reaction Kinetics Boc Protection Process Chemistry

Ortho-Substitution Suppresses Boroxine Formation and Modulates pKa Relative to Meta- and Para-Isomers

The position of the substituent on the phenyl ring of a boronic acid directly influences both its acidity and its propensity to undergo dehydration to form cyclic boroxine anhydrides [1]. In a systematic study of isomeric alkoxyphenylboronic acids, ortho-substituted derivatives exhibited distinct pKa values and altered boroxine equilibria compared to their meta- and para-isomers [1]. While the exact pKa for 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid is not reported, the ortho-aminomethyl class is known to have enhanced acidity and complexation kinetics at neutral pH due to the proximity of the amine group [2]. This class-level inference suggests that the ortho-substituted target compound will have a different stability profile and reactivity window than its para-substituted analog, 4-(N-Boc-aminomethyl)phenylboronic acid, which is more prone to boroxine formation and lacks the intramolecular hydrogen-bonding motifs observed in the ortho isomer [1].

Boroxine Formation pKa Modulation Ortho-Effect Stability

Direct Reactivity of the Boronic Acid Moiety Eliminates the Deprotection Step Required for Pinacol Ester Analogs

2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid is supplied as the free boronic acid, which is directly competent for Suzuki-Miyaura transmetalation. In contrast, many analogous compounds are marketed as pinacol boronate esters due to their enhanced chromatographic stability and ease of isolation [1]. However, the pinacol ester requires a deprotection step prior to or during the coupling reaction, which often necessitates harsh conditions (e.g., strong acids or oxidants) that are incompatible with many complex substrates, including peptides and advanced pharmaceutical intermediates [1]. The direct use of the free boronic acid avoids this additional synthetic manipulation, reducing step count and minimizing the risk of side reactions.

Boronic Acid Pinacol Ester Protecting Group Synthetic Efficiency

Commercial Availability at High Purity (≥95%) Ensures Reproducibility for Scale-Up and Library Synthesis

2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid is commercially available from multiple reputable suppliers with specified minimum purities of 95% to 98% . This level of purity, verified by supplier Certificate of Analysis, is critical for ensuring reproducible reaction outcomes, especially in automated library synthesis and process development where minor impurities can lead to catalyst poisoning or erratic kinetics. While purity is a standard metric, the consistent supply of this specific, ortho-substituted, Boc-protected aminoethyl boronic acid at high purity differentiates it from less stable or poorly characterized in-house prepared analogs.

Purity Quality Control Procurement Reproducibility

Procurement-Driven Application Scenarios for 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic Acid Based on Verified Differentiation


High-Throughput Synthesis of Ortho-Aminomethylbiaryl Libraries

The >94% yields and sub-1-hour reaction times demonstrated for Boc-protected ortho-aminomethylphenylboronic acids in Suzuki-Miyaura couplings make this compound ideally suited for parallel synthesis and high-throughput experimentation (HTE) platforms [1]. Its robust performance across a range of aryl halides, including those with electron-withdrawing and electron-donating groups, ensures high success rates in library production. The direct use of the free boronic acid eliminates the extra deprotection step required for pinacol ester analogs, further streamlining automated workflows [2].

Synthesis of Complex Pharmaceutical Intermediates Requiring Late-Stage Functionalization

In the synthesis of advanced pharmaceutical intermediates, the ability to efficiently install a Boc-protected aminoethylphenyl moiety via a mild Suzuki-Miyaura coupling is critical [1]. The quantitative yield and rapid kinetics associated with the Boc-protected ortho-substituted boronic acid motif reduce the risk of side reactions and decomposition that can plague late-stage couplings. Furthermore, the ortho-substitution pattern provides a unique handle for subsequent transformations that is not accessible with para-substituted analogs [3]. The high commercial purity (≥95%) of this specific compound minimizes the introduction of impurities that could complicate downstream purification .

Process Development and Scale-Up of APIs Requiring Ortho-Aminomethyl Motifs

The dramatic reduction in reaction time from up to 48 hours to under 1 hour for the Boc-protected ortho-aminomethylphenylboronic acid class directly translates to higher reactor throughput and lower energy consumption in process chemistry [1]. The ability to achieve >94% yield minimizes material waste and simplifies purification, reducing the cost of goods and improving overall process mass intensity. The defined purity of the commercial reagent supports predictable kinetics and facilitates regulatory filings related to starting materials and critical intermediates .

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